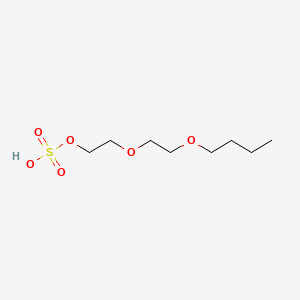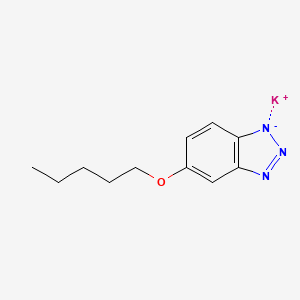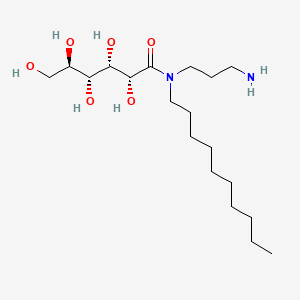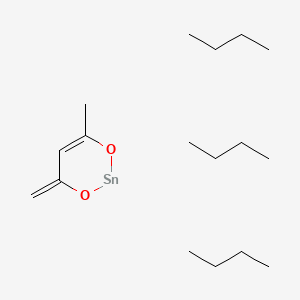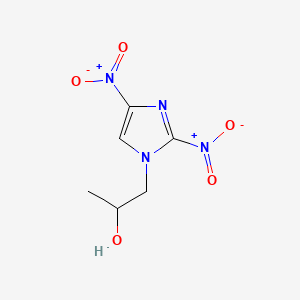
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is an organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse chemical and biological properties, making them significant in various fields of research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol typically involves the reaction of 2,4-dinitroimidazole with a suitable alkylating agent. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and dibromopropane as the alkylating agent. The reaction is carried out at an elevated temperature of around 333.15 K for approximately 2 hours. After the reaction is complete, the mixture is cooled to 298.15 K, and the product is isolated by filtration and recrystallization from acetone to obtain clear yellow crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of energetic materials and other specialized compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,4-dinitro-1H-imidazol-1-yl)propane: Another imidazole derivative with similar structural features and applications.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties and used in pharmaceutical formulations.
Uniqueness
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is unique due to its specific combination of nitro groups and imidazole ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
73332-73-7 |
|---|---|
Formule moléculaire |
C6H8N4O5 |
Poids moléculaire |
216.15 g/mol |
Nom IUPAC |
1-(2,4-dinitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H8N4O5/c1-4(11)2-8-3-5(9(12)13)7-6(8)10(14)15/h3-4,11H,2H2,1H3 |
Clé InChI |
WLAGHFMQUTYMAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


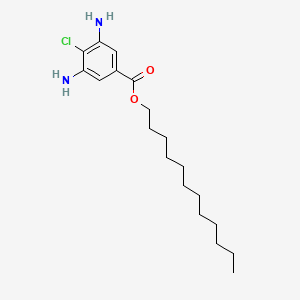
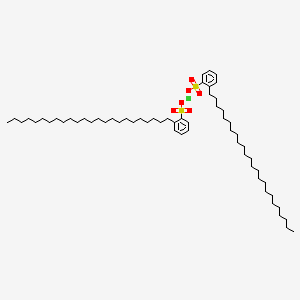
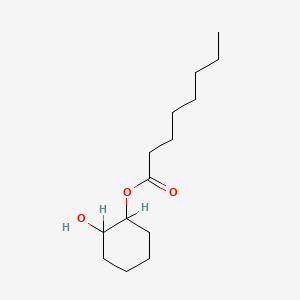
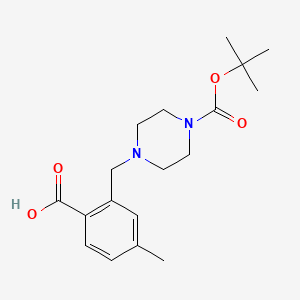
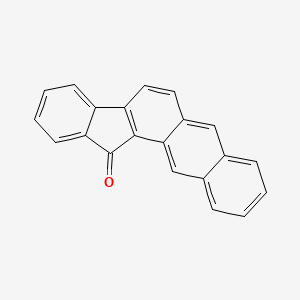
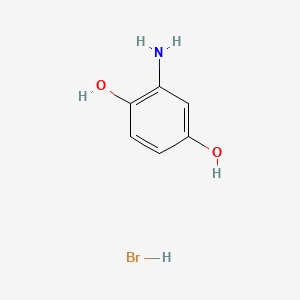
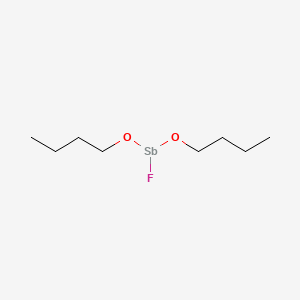
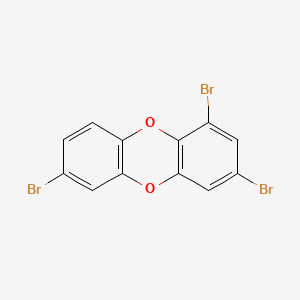
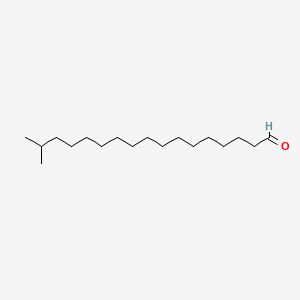
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
